molecular formula C11H19NO3S2 B14328653 N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine

N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine

Cat. No.: B14328653
M. Wt: 277.4 g/mol
InChI Key: XVSPKVRBCPVKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,2-Dithiolan-3-yl)pentanoyl]alanine, also known in research contexts as CMX-2043, is a synthetic analog of the naturally occurring antioxidant (R)-lipoic acid (LA) . This compound was strategically designed by condensing the carboxylic acid moiety of lipoic acid with the amino acids L-glutamate and L-alanine to enhance its pharmacological profile . Structure-Activity Relationship (SAR) studies have demonstrated that the cytoprotective efficacy is exclusively associated with the (R)-enantiomer of the dithiolane ring, mirroring the natural configuration of lipoic acid . Its primary research value lies in investigating cytoprotection in models of ischemia-reperfusion injury, such as cardiac ischemia . The compound's mechanism of action is rooted in the potent antioxidant properties conferred by its 1,2-dithiolane (disulfide) ring. This ring system, under high electron density and strain, provides a strong reductive capability to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress . In preclinical studies, CMX-2043 has shown significant efficacy in reducing tissue damage associated with the restoration of blood flow to ischemic organs, making it a valuable tool for probing the pathways of oxidative damage and cellular protection . This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO3S2

Molecular Weight

277.4 g/mol

IUPAC Name

2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid

InChI

InChI=1S/C11H19NO3S2/c1-8(11(14)15)12-10(13)5-3-2-4-9-6-7-16-17-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

XVSPKVRBCPVKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CCCCC1CCSS1

Origin of Product

United States

Synthetic Methodologies for N 5 1,2 Dithiolan 3 Yl Pentanoyl Alanine and Analogous N Lipoyl Amino Acid Derivatives

Chemical Synthesis Strategies for Amide Bond Formation of N-Lipoyl Alanine (B10760859)

The chemical synthesis of N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine predominantly relies on established peptide coupling techniques. These methods involve the activation of the carboxylic acid group of lipoic acid to facilitate its reaction with the amino group of alanine.

Direct Coupling Reagents and Optimized Reaction Conditions

The formation of the amide linkage between lipoic acid and alanine is typically achieved using coupling reagents that activate the carboxylic acid of lipoic acid, making it susceptible to nucleophilic attack by the amino group of alanine. A variety of such reagents have been employed in peptide synthesis and are applicable to the synthesis of N-lipoyl alanine.

Commonly used carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective for this transformation. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine. To enhance reaction efficiency and suppress side reactions, these carbodiimides are often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP). For instance, the esterification of carboxylic acids, a related reaction, is significantly accelerated by the addition of catalytic amounts of DMAP to the DCC-activated system, which helps in suppressing the formation of undesired N-acylurea byproducts. researchgate.net

More modern and highly efficient coupling reagents belong to the phosphonium (B103445) and aminium salt families. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high coupling efficiencies and rapid reaction times. peptide.com Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is another powerful reagent that generates a highly reactive OAt-active ester from the carboxylic acid. wikipedia.org The general procedure for using HATU involves deprotonating the carboxylic acid with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by the addition of HATU to form the active ester. The amine component is then added to complete the coupling reaction. researchgate.netcommonorganicchemistry.com

The choice of solvent is also a critical parameter, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being commonly used. Reaction conditions are typically optimized to ensure complete reaction and minimize side products, often involving stirring at room temperature for several hours. commonorganicchemistry.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive/Base Typical Solvent Key Features
DCC (Dicyclohexylcarbodiimide) DMAP DCM, THF Cost-effective, but can form insoluble urea (B33335) byproduct.
DIC (Diisopropylcarbodiimide) HOBt, DMAP DMF, DCM Similar to DCC, but the urea byproduct is more soluble.
HBTU DIPEA, TEA DMF High efficiency, byproducts are generally soluble.
HATU DIPEA, TEA DMF, ACN Very high reactivity, fast reaction times, low racemization. peptide.comcommonorganicchemistry.com
PyAOP DIPEA DMF Particularly effective for sterically hindered couplings.

Diastereoselective Synthesis of N-Lipoyl Alanine Enantiomers

The synthesis of specific enantiomers of N-lipoyl alanine is of significant interest, as the biological activity of chiral molecules often resides in a single stereoisomer. Lipoic acid possesses a chiral center at the C3 position of the dithiolane ring, and alanine is also chiral (L- and D-enantiomers). Their coupling can, therefore, result in a mixture of diastereomers.

Strategies for diastereoselective synthesis can involve two main approaches: using enantiomerically pure starting materials or separating the diastereomers after the coupling reaction. The synthesis can start with enantiomerically pure (R)- or (S)-lipoic acid and couple it with either L-alanine or D-alanine to yield the desired diastereomer directly.

Alternatively, if a racemic mixture of lipoic acid is used with an enantiomerically pure alanine, a mixture of two diastereomers will be formed. These diastereomers, having different physical properties, can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.net For instance, macrocyclic glycopeptide-based CSPs like teicoplanin (Astec CHIROBIOTIC® T) have been shown to be effective in separating underivatized amino acid enantiomers and could be applied to the separation of N-lipoyl alanine diastereomers. Another approach is the derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on an achiral stationary phase. nih.gov

Enzymatic kinetic resolution offers another powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.netalmacgroup.com This could potentially be applied to the resolution of racemic N-lipoyl alanine or its precursors.

Application of Protecting Group Chemistry and Deprotection Protocols

To prevent unwanted side reactions during the amide coupling process, it is often necessary to temporarily block reactive functional groups on the lipoic acid and alanine molecules that are not involved in the amide bond formation. This is achieved through the use of protecting groups.

For the synthesis of N-lipoyl alanine, the primary amino group of alanine is the site of acylation. If the carboxylic acid of alanine is not intended to participate in another reaction, it is often protected, for example, as a methyl or benzyl (B1604629) ester. chemimpex.com The synthesis of Boc-L-alanine methyl ester is a common practice in peptide synthesis. chemimpex.combiosynth.com

The amino group of alanine is typically protected with groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is stable under many reaction conditions but can be removed with a strong acid like trifluoroacetic acid (TFA). chemimpex.comorganic-chemistry.org The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, often with a solution of piperidine (B6355638) in DMF. nih.govacs.org

After the coupling of lipoic acid to the protected alanine, the protecting group on the alanine carboxyl group needs to be removed. Methyl esters can be deprotected through saponification with a base like sodium hydroxide. peptide.com A novel method for the deprotection of N-Fmoc-protected amino acid methyl esters involves the use of aluminum trichloride (B1173362) and N,N-dimethylaniline, which maintains the chirality of the amino acid. nus.edu.sg

Table 2: Common Protecting Groups in N-Lipoyl Alanine Synthesis

Functional Group Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
Amino Group (Alanine) tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Trifluoroacetic acid (TFA) chemimpex.comorganic-chemistry.org
Amino Group (Alanine) 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu 20% Piperidine in DMF nih.govacs.org
Carboxyl Group (Alanine) Methyl Ester -OMe Methanol (B129727), SOCl₂ Saponification (e.g., NaOH) peptide.com
Carboxyl Group (Alanine) Benzyl Ester -OBn Benzyl alcohol, acid catalyst Catalytic hydrogenolysis

Biocatalytic and Engineered Biosynthetic Approaches for Lipoyl Conjugate Production

In addition to chemical synthesis, enzymatic and metabolic engineering strategies are emerging as powerful tools for the production of N-lipoyl amino acids, offering advantages in terms of sustainability and stereoselectivity.

Enzymatic Derivatization and Bioconjugation Techniques

Enzymes, particularly lipases, have been widely explored for the synthesis of amides and esters due to their catalytic efficiency and often high selectivity under mild reaction conditions. Lipases can catalyze the direct amidation of carboxylic acids with amines in non-aqueous environments. savingtheworldwithscience.comnih.gov The lipase-catalyzed synthesis of N-acyl amino acids is a promising green alternative to chemical methods. uni-duesseldorf.deresearchgate.net For instance, lipase (B570770) from Candida antarctica (CALB) has been shown to be effective in catalyzing the amidation of various carboxylic acids, including lipoic acid. savingtheworldwithscience.com

The enzymatic synthesis of N-lipoyl alanine would involve the reaction of lipoic acid with alanine in the presence of a suitable lipase in an organic solvent to shift the equilibrium towards synthesis. Optimization of reaction parameters such as the choice of enzyme, solvent, temperature, and substrate concentrations is crucial for achieving high yields.

Enzymatic kinetic resolution can also be employed to produce enantiomerically pure N-lipoyl alanine. In this approach, a racemic mixture of N-lipoyl alanine could be subjected to hydrolysis by a stereoselective lipase, which would preferentially hydrolyze one diastereomer, allowing for the separation of the unreacted, enantiomerically enriched diastereomer. researchgate.netalmacgroup.com

Metabolic Engineering Strategies for In Vivo Conjugate Biosynthesis

Metabolic engineering of microorganisms offers the potential for the in vivo production of N-lipoyl amino acids directly from simple carbon sources. This approach involves the introduction and optimization of biosynthetic pathways in a host organism like Escherichia coli.

The biosynthesis of N-acyl amino acids in some bacteria is catalyzed by N-acyl amino acid synthases (NAS). nih.govnih.gov These enzymes typically utilize an acyl-acyl carrier protein (acyl-ACP) and a free amino acid as substrates. nih.gov Engineering a microbial host to produce N-lipoyl alanine would likely involve the heterologous expression of a suitable N-acyl amino acid synthase that can accept octanoyl-ACP (the precursor to the lipoyl group) or lipoyl-ACP and alanine as substrates.

Furthermore, the endogenous pathways for the biosynthesis of the precursors, namely lipoic acid and alanine, would need to be optimized to ensure a sufficient supply for the N-acyl amino acid synthase. Metabolic engineering strategies for increasing the production of lipoic acid in E. coli have been reported, involving the overexpression of key enzymes in the lipoic acid biosynthetic pathway such as octanoyltransferase (LipB) and lipoyl synthase (LipA). nih.govsavingtheworldwithscience.comnih.govresearchgate.net Similarly, the production of alanine in E. coli can be enhanced through various metabolic engineering approaches.

The substrate specificity of N-acyl-homoserine lactone (AHL) synthases, which are involved in bacterial quorum sensing, has been studied and in some cases engineered. acs.orgnih.govnih.govpnas.org These enzymes also catalyze the formation of an amide bond between an acyl-ACP and an amino acid derivative (S-adenosyl-L-methionine). The knowledge gained from studying these enzymes could be applied to the engineering of an N-acyl amino acid synthase with specificity for lipoic acid and alanine. The biosynthesis of N-acyl amino acids has also been observed in insects, where membrane-associated enzymes catalyze the conjugation of fatty acids to amino acids. pnas.org Exploring such novel enzymes could provide new avenues for the engineered biosynthesis of N-lipoyl alanine.

Mechanistic Investigations of N 5 1,2 Dithiolan 3 Yl Pentanoyl Alanine in Biological Systems

Substrate Recognition and Catalytic Interactions within Protein Lipoylation Pathways

The covalent attachment of a lipoyl moiety to specific proteins is a critical post-translational modification essential for the function of several key multi-enzyme complexes. This process is carried out by a series of enzymes known as lipoate-protein ligases.

Lipoate-protein ligase A (LplA) is a key enzyme in the salvage pathway for lipoic acid, responsible for attaching exogenously supplied lipoate to its target proteins. uniprot.org The catalytic process of LplA involves two main steps: the activation of lipoate to form a lipoyl-AMP intermediate and the subsequent transfer of the lipoyl group to a specific lysine (B10760008) residue on the apo-protein. nih.govnih.gov

Kinetic studies on Escherichia coli LplA have determined the Michaelis-Menten constants (KM) for its substrates, providing insight into the enzyme's affinity for them. While specific kinetic data for N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine is not extensively documented, the data for D,L-lipoic acid serves as a crucial reference point.

SubstrateKMOrganism
D,L-lipoic acid1.7 µME. coli
ATP1.9 µME. coli
Magnesium ion152 µME. coli
Data sourced from UniProtKB entry P32099 for E. coli Lipoate-protein ligase A. uniprot.org

In mammals, the lipoylation pathway is more complex, involving Lipoyltransferase 1 (LIPT1) and Lipoyl(octanoyl) Transferase 2 (LIPT2). LIPT2 is responsible for transferring an octanoyl moiety from octanoyl-acyl carrier protein (ACP) to the H-protein of the glycine (B1666218) cleavage system (GCSH). nih.govgenecards.org Subsequently, lipoic acid synthase (LIAS) inserts two sulfur atoms to form the lipoyl group. nih.gov LIPT1 then catalyzes the transfer of this newly synthesized lipoyl group from GCSH to the E2 subunits of other 2-ketoacid dehydrogenase complexes. uniprot.orgmdpi.com

Mutations in LIPT1 can lead to deficient lipoylation of the E2 subunits of the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (α-KGDH), resulting in severe metabolic disorders. mdpi.comnih.gov Similarly, mutations in LIPT2 are associated with severe neonatal encephalopathy due to defects in intramitochondrial lipoate synthesis. nih.gov

The mechanism of lipoyl group transfer by LplA is a well-orchestrated two-step process. nih.gov The first step involves the ATP-dependent activation of the lipoate's carboxyl group to form a highly reactive lipoyl-5'-AMP intermediate. nih.govnih.gov This is followed by the transfer of the lipoyl moiety to the ε-amino group of a specific lysine residue on the target apo-protein, forming a stable amide bond. uniprot.orgnih.gov

Structural studies of E. coli LplA have revealed significant conformational changes that occur upon the completion of the lipoate adenylation reaction. These changes are essential for the enzyme to accommodate the apo-protein for the subsequent lipoyl transfer reaction. nih.gov

In the mammalian system, LIPT1 acts as a lipoyl amidotransferase, specifically transferring the lipoyl group from lipoyl-GCSH to the E2 subunits of other dehydrogenase complexes. uniprot.org This transfer is crucial for the proper functioning of these multienzyme machines. LIPT2, on the other hand, initiates the de novo lipoylation pathway by transferring an octanoyl group to GCSH. nih.gov

The lipoyl group, covalently attached to the E2 subunit (dihydrolipoyl transacetylase) of core mitochondrial dehydrogenase complexes, plays a central role in their catalytic cycle. themedicalbiochemistrypage.orgwikipedia.orgmhmedical.com These complexes, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH), are crucial for cellular energy metabolism.

The catalytic cycle of the PDH complex illustrates the function of the lipoyl group:

Decarboxylation: Pyruvate is decarboxylated by the E1 enzyme (pyruvate dehydrogenase), and the resulting hydroxyethyl (B10761427) group is transferred to the lipoyl moiety on the E2 subunit. jaypeedigital.comyoutube.com

Oxidation and Transfer: The hydroxyethyl group is oxidized to an acetyl group, and the lipoyl disulfide bond is reduced to two thiol groups. The acetyl group is then transferred to coenzyme A to form acetyl-CoA. jaypeedigital.comyoutube.com

Re-oxidation: The reduced lipoyl group is re-oxidized to its disulfide form by the E3 enzyme (dihydrolipoyl dehydrogenase), with the concomitant reduction of FAD to FADH2. The FADH2 is then re-oxidized by NAD+, forming NADH. wikipedia.orgjaypeedigital.comyoutube.com

The long, flexible arm of the lipoyl-lysine residue allows it to swing between the active sites of the E1, E2, and E3 enzymes, facilitating the efficient transfer of intermediates. mhmedical.com

The glycine cleavage system (GCS) is a multi-enzyme complex responsible for the catabolism of glycine. jst.go.jpfrontiersin.org The H-protein (GCSH) component of this system contains a covalently attached lipoyl moiety and acts as a mobile substrate, shuttling intermediates between the other enzymatic components. jst.go.jpfrontiersin.orgbiorxiv.org

The lipoylated H-protein plays a pivotal role in the GCS reaction cycle:

The P-protein (glycine decarboxylase) catalyzes the decarboxylation of glycine, and the remaining aminomethyl group is transferred to the lipoyl group of the H-protein. jst.go.jp

The H-protein then interacts with the T-protein (aminomethyltransferase), which transfers a methylene (B1212753) group to tetrahydrofolate, releasing ammonia. jst.go.jp

Finally, the reduced lipoyl group on the H-protein is re-oxidized by the L-protein (dihydrolipoamide dehydrogenase). jst.go.jp

Defects in the GCS, including the absence of the lipoyl residue on the H-protein, can lead to serious metabolic disorders such as nonketotic hyperglycinemia. jst.go.jp

Redox Chemistry and Reactive Species Interception Mechanisms of the Dithiolane Moiety

The 1,2-dithiolane (B1197483) ring of the lipoyl moiety is not only central to its role in enzymatic catalysis but also endows it with significant redox properties.

The five-membered 1,2-dithiolane ring is characterized by significant ring strain due to the constrained CSSC dihedral angle, which is typically less than 35° compared to the optimal ~90° in linear disulfides. nih.gov This strain weakens the S-S bond, making it more susceptible to cleavage and contributing to its reactivity. nih.govescholarship.org

Computational studies, often employing density functional theory (DFT), are used to investigate the antioxidant properties of molecules by calculating parameters such as bond dissociation energies (BDEs) and reaction enthalpies. sapub.orgrsc.orgnih.gov Theoretical studies on lipoic acid have shown that its reduced form, dihydrolipoic acid (DHLA), is an excellent scavenger of free radicals via a hydrogen transfer mechanism. nih.govresearchgate.net While lipoic acid itself is less reactive, it can still scavenge highly reactive radicals. nih.govresearchgate.net

Experimental assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are used to evaluate the antioxidant capacity of compounds. nih.govantiox.orgresearchgate.net Studies have demonstrated the anti-inflammatory and anti-oxidative properties of α-lipoic acid, which are attributed to its ability to scavenge free radicals and bolster the endogenous antioxidant system. nih.govoregonstate.edu The dithiolane moiety of this compound is expected to exhibit similar free radical scavenging potential due to the inherent reactivity of the strained disulfide bond.

Compound/RadicalMethodFinding
Lipoic Acid (LA)DFTCapable of scavenging only very reactive radicals. nih.govresearchgate.net
Dihydrolipoic Acid (DHLA)DFTExcellent scavenger via hydrogen transfer. nih.govresearchgate.net
α-Lipoic AcidDPPH AssayDemonstrates free radical scavenging activity. nih.govantiox.org
1,2-DithiolaneKinetic StudiesRing strain contributes to a higher rate of thiol-disulfide interchange. escholarship.org

Regeneration Mechanisms of Endogenous Antioxidant Systems

This compound, also known as N-Lipoyl Alanine (B10760859), is understood to contribute significantly to the regeneration of endogenous antioxidant systems, a function largely attributed to the dithiolane ring of its lipoic acid moiety. The antioxidant activity of this compound is centered on the redox couple formed by its oxidized dithiolane ring and its reduced form, dihydrolipoic acid (DHLA). This potent redox capability allows it to participate in the recycling of other key antioxidants within the cell. researchgate.netmdpi.com

Once N-Lipoyl Alanine is reduced to its DHLA form, it becomes a powerful reducing agent capable of regenerating other antioxidants from their oxidized states. This includes the regeneration of ascorbic acid (Vitamin C) from dehydroascorbic acid and the recycling of α-tocopherol (Vitamin E) from the α-tocopheroxyl radical. mdpi.comfrontiersin.org This regeneration is crucial for maintaining the cellular pool of these essential vitamins, which are frontline defenders against lipid peroxidation and aqueous-phase radical species.

Furthermore, N-Lipoyl Alanine is believed to bolster the glutathione (B108866) system, one of the most important intracellular antioxidant networks. frontiersin.org It can contribute to maintaining a high ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) in two principal ways. Firstly, its reduced form can directly reduce GSSG to GSH. Secondly, by providing reducing equivalents, it supports the activity of glutathione reductase, the enzyme responsible for this conversion. mdpi.com An elevated GSH/GSSG ratio is a hallmark of a healthy cellular redox environment and is critical for the detoxification of xenobiotics and the quenching of reactive oxygen species (ROS).

The alanine component of the molecule may also play a role in supporting these antioxidant systems. L-alanine has been observed to induce the expression of antioxidant proteins such as heme oxygenase-1 (HO-1) and ferritin in endothelial cells, contributing to cytoprotection against oxidative stress. nih.gov This suggests that N-Lipoyl Alanine may possess a dual mechanism for enhancing cellular antioxidant capacity, derived from both the lipoic acid and alanine moieties.

Illustrative Data on Antioxidant Regeneration

To illustrate the potential impact of N-Lipoyl Alanine on endogenous antioxidant systems, the following table presents hypothetical data from an in vitro study on human hepatocytes exposed to oxidative stress.

Treatment GroupGSH/GSSG RatioAscorbic Acid (μM)α-Tocopherol (μM)
Control85 ± 545 ± 315 ± 1.2
Oxidative Stress35 ± 418 ± 2.56 ± 0.8
Oxidative Stress + N-Lipoyl Alanine (10 μM)75 ± 640 ± 3.513 ± 1.1
Oxidative Stress + N-Lipoyl Alanine (50 μM)82 ± 543 ± 3.214 ± 1.3

This table contains illustrative data based on the known effects of lipoic acid and its derivatives.

Indirect Cellular Signaling Modulation via Redox Perturbation

The dithiol/disulfide redox couple of N-Lipoyl Alanine allows it to act as a potent modulator of the cellular redox environment. researchgate.net By influencing the intracellular thiol/disulfide balance, it can indirectly affect a multitude of cellular signaling pathways that are regulated by the redox state of specific cysteine residues in signaling proteins. This form of regulation, known as redox signaling, is a fundamental mechanism for controlling cellular processes in response to environmental cues and metabolic status. nih.govnih.gov

Key signaling pathways that are susceptible to redox modulation include the mitogen-activated protein kinase (MAPK) pathways. nih.gov The activity of various components of the MAPK cascades, such as ERK, JNK, and p38, can be influenced by the cellular redox state. By altering the redox environment, N-Lipoyl Alanine could potentially modulate the activity of these pathways, thereby influencing cellular responses such as proliferation, differentiation, and apoptosis. For instance, studies on alpha-lipoic acid have demonstrated its ability to regulate MAPK signaling pathways in the context of intestinal epithelial injury repair. nih.gov

Another critical target of redox modulation is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response. nih.gov Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to electrophiles or changes in the redox state, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. nih.gov Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes. Given the redox-active nature of its lipoic acid moiety, N-Lipoyl Alanine is expected to be an activator of the Nrf2 pathway, thereby upregulating the expression of protective enzymes. nih.govresearchgate.net

Furthermore, the redox modulation by N-Lipoyl Alanine can extend to the regulation of transcription factors such as NF-κB, which plays a central role in the inflammatory response. The DNA binding activity of NF-κB is dependent on the reduced state of a critical cysteine residue in its DNA-binding domain. By maintaining a reducing environment, the DHLA form of N-Lipoyl Alanine could potentially influence NF-κB activity and the subsequent expression of inflammatory mediators. researchgate.net

Enzymatic Regulation and Modulatory Effects of N-Lipoyl Alanine

Influence on Key Metabolic Enzyme Activities In Vitro and Ex Vivo

N-Lipoyl Alanine, through its structural similarity to lipoic acid, is anticipated to exert a significant influence on key metabolic enzymes, particularly the α-ketoacid dehydrogenase complexes. Lipoic acid is an essential cofactor for the E2 subunits of the pyruvate dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (KGDH), which are critical control points in central carbon metabolism. nih.gov These enzyme complexes catalyze the irreversible decarboxylation of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA, respectively, linking glycolysis and the citric acid cycle.

In vitro and ex vivo studies are expected to show that N-Lipoyl Alanine can support the activity of these lipoic acid-dependent enzymes, especially under conditions where endogenous lipoic acid is limited. By providing a source of the lipoyl moiety, N-Lipoyl Alanine could potentially be utilized by the lipoylation machinery to be attached to the apo-E2 subunits, thereby activating the enzyme complexes.

Conversely, the alanine portion of the molecule might also have modulatory effects. L-alanine has been shown to influence glycolysis; for example, it can prevent the inhibition of pyruvate kinase by phenylalanine. nih.gov Additionally, L-alanine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov The activation of AMPK can lead to a cascade of downstream effects, including the phosphorylation and modulation of various metabolic enzymes. Therefore, N-Lipoyl Alanine could have a complex modulatory profile, influencing metabolic pathways through both its lipoic acid and alanine components.

Illustrative Data on Metabolic Enzyme Activity

The following table presents hypothetical data from an ex vivo experiment on isolated mitochondria, demonstrating the potential dose-dependent effect of N-Lipoyl Alanine on the activity of key metabolic enzymes.

TreatmentPyruvate Dehydrogenase Activity (nmol/min/mg protein)α-Ketoglutarate Dehydrogenase Activity (nmol/min/mg protein)
Control100 ± 880 ± 6
N-Lipoyl Alanine (1 μM)115 ± 992 ± 7
N-Lipoyl Alanine (10 μM)135 ± 11110 ± 9
N-Lipoyl Alanine (100 μM)150 ± 12125 ± 10

This table contains illustrative data based on the known roles of lipoic acid as a cofactor and the potential modulatory effects of the alanine moiety.

Impact on Cellular Redox Homeostasis and Stress Response Pathways

N-Lipoyl Alanine is poised to have a significant impact on cellular redox homeostasis and the activation of stress response pathways. Its ability to act as a potent antioxidant and to regenerate other antioxidants contributes to the maintenance of a stable intracellular redox environment. mdpi.comfrontiersin.org By scavenging reactive oxygen species and supporting the glutathione and thioredoxin systems, N-Lipoyl Alanine helps to protect cellular components from oxidative damage. researchgate.net

A key mechanism through which N-Lipoyl Alanine is expected to exert its effects on stress response pathways is the modulation of the Keap1-Nrf2 system. nih.gov As a redox-active molecule, it can induce the conformational changes in Keap1 that lead to Nrf2 activation. nih.gov Activated Nrf2 then drives the expression of a wide array of genes containing the antioxidant response element (ARE) in their promoters. These genes encode for proteins involved in antioxidant defense (e.g., NAD(P)H:quinone oxidoreductase 1, heme oxygenase-1), glutathione biosynthesis and recycling (e.g., glutamate-cysteine ligase, glutathione reductase), and the detoxification of xenobiotics. researchgate.netmdpi.com

In addition to the Nrf2 pathway, N-Lipoyl Alanine may also influence other stress-responsive signaling cascades such as the MAPK pathways. Oxidative stress is a known activator of JNK and p38 MAPK pathways, which are involved in mediating cellular responses to stress, including inflammation and apoptosis. scienceopen.com By mitigating oxidative stress, N-Lipoyl Alanine could dampen the activation of these pro-inflammatory and pro-apoptotic pathways. Conversely, the mild pro-oxidant effect that can be transiently generated during the redox cycling of the dithiolane ring could serve as a signaling event to activate protective pathways.

The alanine moiety may also contribute to the cellular stress response. Studies have indicated that L-alanine can protect cells from pro-inflammatory cytokine-induced apoptosis and that this protection may be linked to an enhancement of intracellular antioxidant generation. nih.gov This suggests that the combined properties of the lipoic acid and alanine components of N-Lipoyl Alanine could result in a robust cellular stress response, enhancing the cell's capacity to cope with oxidative and inflammatory challenges.

Computational and Theoretical Chemistry Applications to N 5 1,2 Dithiolan 3 Yl Pentanoyl Alanine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine. DFT calculations can be employed to determine the molecule's optimized geometry, electronic properties, and the energetics of chemical reactions. researchgate.net

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding chemical reactivity. researchgate.net

Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization. functmaterials.org.ua

Thermodynamic Properties: Calculating enthalpy, entropy, and Gibbs free energy to predict the stability and spontaneity of reactions.

DFT is also instrumental in mapping reaction pathways by locating transition state structures. This allows for the calculation of activation energies, providing critical insights into reaction kinetics.

Table 1: Representative Ground State Properties Calculable by DFT

PropertyDescriptionApplication to this compound
Total Energy The total electronic energy of the molecule in its lowest energy state.Determines the relative stability of different conformations.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and electronic excitability. researchgate.net
Dipole Moment A measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Vibrational Frequencies Frequencies of molecular vibrations corresponding to IR spectral peaks.Aids in the identification and characterization of the compound.

The dithiolane ring in this compound is a key functional group responsible for its antioxidant properties, similar to its parent compound, lipoic acid. newdrugapprovals.org Quantum chemical calculations are essential for elucidating the mechanisms by which this moiety interacts with free radicals. The strained five-membered dithiolane ring is susceptible to cleavage, allowing it to scavenge reactive oxygen species. newdrugapprovals.org

Computational studies can model the reaction pathways of radical scavenging, including:

Hydrogen Atom Transfer (HAT): Where the dithiolane ring donates a hydrogen atom to a radical.

Single Electron Transfer (SET): Involving the transfer of an electron to or from the radical species.

These calculations can determine the reaction energies and activation barriers for different radical quenching pathways, identifying the most favorable mechanisms. Furthermore, studies on the L-alanine portion of the molecule can shed light on the potential formation of stable radicals upon irradiation, a phenomenon well-documented for alanine (B10760859) itself in dosimetry applications. researchgate.net

Spin trapping is an experimental technique used to detect and identify short-lived free radicals. It involves the reaction of a radical with a "spin trap" molecule to form a more stable radical product, known as a spin adduct, which can be studied using electron paramagnetic resonance (EPR) spectroscopy. nih.gov While this compound is not a classical spin trap, its parent structure, lipoic acid, and its reduced form, dihydrolipoic acid (DHLA), have been investigated for their spin trapping capabilities. etsu.edu

Computational chemistry plays a crucial role in characterizing these spin adducts. etsu.edu By performing geometry optimizations and frequency calculations on the radical adducts, researchers can predict their structure and stability. These calculations can also predict the hyperfine coupling constants that are measured in EPR experiments, aiding in the interpretation of complex spectra and confirming the identity of the trapped radical. etsu.edu

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. lanl.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For this compound, MD simulations are valuable for understanding its flexibility and how it interacts with biological macromolecules. unipa.it The simulations can reveal the accessible conformations of the molecule in different environments, such as in aqueous solution or when bound to a protein. wustl.edu Studies on alanine-containing peptides have shown that their conformational structures are highly sensitive to their environment and chain length. nih.govnih.gov

When studying protein-ligand interactions, MD simulations can:

Predict the stability of the binding pose obtained from docking.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the free energy of binding, providing a quantitative measure of binding affinity.

Table 2: Key Outputs from Molecular Dynamics Simulations

OutputDescriptionRelevance
Trajectory A series of atomic coordinates over time.Visualizes molecular motion and conformational changes.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Assesses the stability of the molecule or complex over the simulation.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions of the molecule or protein.
Binding Free Energy The free energy change upon ligand binding to a protein.Quantifies the strength of the protein-ligand interaction.

In Silico Prediction of Biochemical Activities and Binding Modes

In silico methods are instrumental in predicting the biochemical activities of molecules and their likely binding modes with biological targets, thereby accelerating the drug discovery process. unipa.it These computational techniques screen virtual libraries of compounds against protein targets to identify potential leads.

For this compound, these methods can be used to hypothesize its interactions with various enzymes or receptors. The process typically involves:

Target Identification: Selecting a protein target believed to be relevant to a specific biological process.

Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Docking algorithms place the ligand into the binding site of the protein and score the different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.com

Binding Mode Analysis: The top-scoring poses are analyzed to understand the specific amino acid residues involved in the interaction. mdpi.com This provides a structural hypothesis for the molecule's mechanism of action.

These in silico predictions can identify key interactions that stabilize the ligand-protein complex, which can then be validated through experimental methods like site-directed mutagenesis or X-ray crystallography. nih.gov

Advanced Analytical Methodologies for the Characterization and Research of N 5 1,2 Dithiolan 3 Yl Pentanoyl Alanine

Chromatographic Techniques for Separation and Quantification in Complex Research Samples

Chromatographic methods are fundamental for isolating N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine from reaction mixtures, byproducts, and biological samples, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and applicability to non-volatile compounds. researchgate.netlongdom.org Method development focuses on optimizing separation efficiency, sensitivity, and analysis time.

Key Developmental Considerations:

Stationary Phase: Reversed-phase columns, particularly C18, are commonly employed for separating α-lipoic acid and its derivatives. researchgate.netekb.eg These columns effectively retain the relatively nonpolar dithiolane ring and the pentanoyl chain.

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like acetic acid or a phosphate (B84403) buffer to ensure the consistent ionization state of the carboxylic acid group. longdom.orgekb.eg Isocratic elution can be used for simple mixtures, while gradient elution is preferred for complex samples to achieve better resolution and shorter run times.

Detection: Ultraviolet (UV) detection is a common choice, as the dithiolane ring exhibits some absorbance at lower wavelengths, around 201-220 nm. researchgate.netlongdom.org For samples lacking strong chromophores or requiring higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or coupling the HPLC system to a mass spectrometer (LC-MS) is highly effective. ekb.egresearchgate.net

Optimization involves systematically adjusting parameters like mobile phase composition, flow rate, pH, and column temperature to achieve optimal peak shape, resolution, and retention time for the target analyte. pensoft.net Validation of the method ensures its accuracy, precision, linearity, and robustness for reliable quantification. ekb.eg

ParameterTypical Condition for Related AnalytesPurpose
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity. researchgate.net
Mobile PhaseAcetonitrile:Water with 0.1 M Acetic Acid (e.g., 60:40 v/v)Elution of the analyte from the column. ekb.eg
Flow Rate0.6 - 1.0 mL/minControls retention time and separation efficiency. ekb.eg
DetectionUV at ~201 nm or Mass Spectrometry (MS)Quantification and identification of the analyte. researchgate.netlongdom.orgresearchgate.net
TemperatureAmbient or controlled (e.g., 30-40°C)Affects viscosity and retention, improving peak shape. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. nih.gov this compound, being a non-volatile amino acid conjugate, requires chemical derivatization prior to GC-MS analysis to increase its volatility and thermal stability. cas.cnifremer.fr

Derivatization and Analysis:

Derivatization: The primary targets for derivatization are the carboxylic acid and the amide groups. A common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA), which converts the acidic proton into a less polar, more volatile silyl (B83357) group. nih.gov This process is crucial for preventing thermal degradation in the GC injector and column.

GC Separation: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methyl-polysiloxane), is typically used for separation. ifremer.frmdpi.com The temperature program is optimized to ensure the separation of the derivatized analyte from other components in the sample.

MS Detection: Following separation, the compound is ionized, commonly by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its identification. The mass spectrometer detects these fragments, confirming the identity and allowing for quantification. ifremer.fr

While effective, derivatization can introduce complexity, and care must be taken to ensure the reaction is complete and reproducible for accurate quantitative results. mdpi.com

ParameterTypical Condition for Derivatized AnalytesPurpose
Derivatization ReagentMtBSTFA (silylation)Increases volatility and thermal stability. nih.gov
ColumnDB-5ms (e.g., 30 m x 0.25 mm)Separation of volatile derivatives. mdpi.com
Carrier GasHeliumInert mobile phase for carrying analytes through the column. mdpi.com
Injector Temperature~250 - 280°CEnsures rapid volatilization of the sample. mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eVStandard method for creating reproducible fragmentation patterns for identification. mdpi.com

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. nih.govcrsubscription.com

Methodology:

Stationary Phase: Silica gel plates are the most common stationary phase used for the separation of moderately polar compounds like N-acyl amino acids. beilstein-journals.orgreachdevices.com

Mobile Phase: The choice of eluent is critical and depends on the polarity of the reactants and products. A mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or dichloromethane), a polar solvent (e.g., ethyl acetate), and often a small amount of a highly polar component like acetic acid or methanol is used to achieve separation. beilstein-journals.org For amino acid-containing compounds, a common system is n-butanol:acetic acid:water. reachdevices.com

Visualization: Since α-lipoic acid and alanine (B10760859) are not strongly UV-active and not colored, a visualization agent is required. reddit.com Common stains include potassium permanganate (B83412) (KMnO4), which reacts with the oxidizable dithiolane ring, or ninhydrin, which reacts with any unreacted alanine (if it has a free primary amine) to produce a colored spot. reachdevices.comreddit.com Iodine vapor can also be used as a general, non-destructive stain.

By comparing the retention factor (Rf) values of spots on the TLC plate corresponding to the starting materials (α-lipoic acid, alanine) and the product, one can track the consumption of reactants and the formation of the desired amide. The presence of a single spot for the purified product suggests a high degree of purity.

ParameterTypical SystemPurpose
Stationary PhaseSilica Gel 60 F254Standard adsorbent for separating compounds of varying polarity. beilstein-journals.org
Mobile Phasen-Butanol:Acetic Acid:Water (e.g., 3:1:1)Eluent system effective for amino acids and their derivatives. reachdevices.com
VisualizationPotassium Permanganate (KMnO4) or Ninhydrin sprayTo make the separated, colorless spots visible. reachdevices.comreddit.com
ApplicationReaction monitoring, purity checkRapidly assess reaction completion and product purity. nih.gov

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A full suite of NMR experiments (¹H, ¹³C, and 2D techniques like COSY and HSQC) would be used to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for both the α-lipoic acid and alanine moieties. Key signals would include the multiplets for the protons within the dithiolane ring (~1.4-3.6 ppm), the methylene (B1212753) groups of the pentanoyl chain (~1.4-2.5 ppm), and the methine and methyl protons of the alanine residue. chemicalbook.com The formation of the amide bond would be confirmed by the presence of an amide N-H proton signal and a downfield shift of the alanine α-proton.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the carbonyl carbons from both the carboxylic acid of alanine and the newly formed amide bond would be evident at the downfield end of the spectrum (~170-175 ppm). Signals corresponding to the carbons in the dithiolane ring and the aliphatic chain would also be present.

2D-NMR: Two-dimensional NMR experiments are used to establish connectivity. A ¹H-¹H COSY spectrum would show correlations between adjacent protons, allowing for the assignment of the entire spin systems of the lipoic acid chain and the alanine residue. A ¹H-¹³C HSQC or HMQC experiment would correlate each proton with its directly attached carbon atom, confirming carbon assignments.

NucleusExpected Chemical Shift Range (ppm)Assignment in this compound
¹H~8.0 - 8.5Amide N-H
¹H~4.2 - 4.6Alanine α-CH
¹H~3.5 - 3.6Dithiolane C3-H
¹H~3.0 - 3.2Dithiolane C5-H₂
¹H~1.3 - 2.5Pentanoyl chain (-CH₂-) and Alanine -CH₃
¹³C~172 - 175Amide C=O and Alanine COOH
¹³C~55 - 58Dithiolane C3
¹³C~48 - 50Alanine α-C
¹³C~20 - 40Pentanoyl chain (-CH₂-) and Dithiolane C4, C5
¹³C~17 - 20Alanine -CH₃

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a molecule and for gaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). beilstein-journals.org This allows for the unambiguous determination of the elemental formula, confirming that the synthesized product has the correct composition of C, H, N, O, and S atoms.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound is selected and fragmented through collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide valuable structural information. The most characteristic fragmentation for this N-acyl amino acid would be the cleavage of the amide bond. unl.ptnih.gov

Expected Fragmentation Pathways:

Amide Bond Cleavage: This is a dominant pathway for amides, leading to the formation of an acylium ion corresponding to the lipoic acid moiety and the loss of the alanine moiety as a neutral molecule, or vice versa. nih.gov

Dithiolane Ring Fragmentation: The 1,2-dithiolane (B1197483) ring itself can fragment, often through the loss of sulfur-containing species. researchgate.net

Aliphatic Chain Cleavage: Fragmentation can also occur along the pentanoyl carbon chain. libretexts.org

IonDescriptionExpected m/z (Monoisotopic)Information Gained
[M+H]⁺Protonated Molecular Ion278.0930Confirms molecular weight and allows for formula determination via HRMS.
[C₈H₁₃OS₂]⁺Lipoic acid acylium ion189.0406Confirms the lipoic acid moiety via amide bond cleavage. nih.gov
[C₃H₈NO₂]⁺Protonated Alanine90.0550Confirms the alanine moiety.
[M+H - H₂O]⁺Loss of water260.0825Common fragmentation from carboxylic acid group.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules and materials with unpaired electrons. It is particularly valuable for studying free radicals, which are often short-lived and present in low concentrations. researchgate.net In the context of this compound and related dithiolane-containing compounds like lipoic acid, EPR spectroscopy is instrumental in investigating their roles in redox processes and radical scavenging activities.

The dithiolane ring is the key functional group responsible for the antioxidant properties of these molecules. Under conditions of oxidative stress, this ring can interact with free radicals, leading to the formation of radical species that can be detected by EPR. The technique provides a unique fingerprint of the chemical and electronic environment of the unpaired electron, allowing for the identification and characterization of these transient species. researchgate.net

Research on analogous compounds, such as lipoic acid, has demonstrated the power of EPR in elucidating reaction mechanisms. For instance, EPR studies on lipoxygenases, enzymes that catalyze the oxidation of polyunsaturated fatty acids via controlled free radical chemistry, have provided insights into the changes in metal coordination and the nature of reactive intermediates. nih.govnih.gov While direct EPR studies on this compound are not extensively documented in publicly available literature, the principles established from studies on similar molecules are directly applicable.

EPR spectroscopy can be used to:

Identify and characterize radical adducts: By using spin trapping agents, short-lived radicals that react with the dithiolane moiety can be converted into more stable radicals that are readily detectable by EPR. The resulting EPR spectrum provides information about the structure of the original radical.

Study reaction kinetics: Time-resolved EPR techniques can be employed to monitor the formation and decay of radical species, providing valuable data on the kinetics of radical scavenging reactions. researchgate.net

Investigate the influence of the molecular environment: The EPR spectrum is sensitive to the polarity and proticity of the surrounding medium. This allows for the study of how the local environment, such as within a biological membrane, affects the radical chemistry of the compound. researchgate.net

The application of high-field/high-frequency EPR can further enhance the resolution of the g-tensor, aiding in the distinction and characterization of different paramagnetic species that may be formed during the redox cycling of this compound. cdmf.org.br

UV-Visible Spectroscopy for Quantitative Analysis and Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the dithiolane ring possesses a characteristic UV absorbance that can be exploited for its quantification.

Studies on the parent compound, α-lipoic acid, have established that the disulfide bond in the dithiolane ring gives rise to a distinct absorption maximum around 330-335 nm. nih.govmyskinrecipes.com This absorption feature is central to the development of simple, rapid, and economical spectrophotometric methods for its quantification in various samples, including pharmaceutical formulations. researchgate.net The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, forms the basis for this quantitative analysis.

A typical UV-Vis method for a dithiolane-containing compound would involve:

Determination of the absorption maximum (λmax): A solution of the compound is scanned across a range of UV wavelengths to identify the wavelength at which maximum absorbance occurs. For α-lipoic acid, this is often found to be around 334 nm.

Creation of a calibration curve: A series of standard solutions of known concentrations are prepared, and their absorbances at the λmax are measured. A plot of absorbance versus concentration should yield a linear relationship, which serves as the calibration curve.

Analysis of the unknown sample: The absorbance of the sample solution is measured at the λmax, and its concentration is determined by interpolation from the calibration curve.

Beyond simple quantification, UV-Vis spectroscopy is also a powerful tool for kinetic studies. By monitoring the change in absorbance at the characteristic λmax over time, the kinetics of reactions involving the dithiolane ring can be investigated. For example, the degradation or regeneration of the dithiolane ring under UV irradiation has been followed by observing the decrease and subsequent recovery of the absorbance at 333 nm. nih.gov Furthermore, kinetic spectrophotometric methods have been developed based on the inhibitory effect of dithiolane compounds on certain catalyzed reactions, allowing for their determination at the micro-level. analchemres.org

UV-Vis Spectroscopic Parameters for Dithiolane Compounds
Compoundλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
α-Lipoic Acid334100-5000.998
α-Lipoic Acid322150-5000.999 researchgate.net

Application of Hyphenated Analytical Platforms (e.g., LC-MS/MS, GC-IR) for Comprehensive Biological Matrix Analysis

For the comprehensive analysis of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection specificity of spectroscopy, providing high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for bioanalysis. mdpi.com It couples the separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS). This combination allows for the separation of the target analyte from endogenous matrix components, followed by its highly specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.

The development of an LC-MS/MS method for a compound like this compound would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interferences and concentrate the analyte. mdpi.comnih.gov

Chromatographic Separation: Utilizing a suitable LC column (e.g., C18 or HILIC) and mobile phase to achieve good separation of the analyte from other compounds in the sample. nih.gov

Mass Spectrometric Detection: Ionization of the analyte (e.g., by electrospray ionization) and detection using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. researchgate.net

The matrix effect, which is the alteration of ionization efficiency by co-eluting matrix components, is a critical consideration in LC-MS/MS method development and requires careful evaluation. nih.govnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that combines the high-resolution separation of gas chromatography (GC) with the structural information provided by infrared (IR) spectroscopy. nih.gov While less common than GC-MS, GC-IR can be particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. mdpi.com For a molecule like this compound, which may require derivatization to increase its volatility for GC analysis, GC-IR can provide confirmatory structural information. The IR spectrum offers a unique fingerprint based on the vibrational modes of the molecule's functional groups. phytopharmajournal.com

Development and Validation of Analytical Protocols for In Vitro and Ex Vivo Research Models

The development and validation of robust analytical protocols are crucial for obtaining reliable and reproducible data in in vitro and ex vivo research models. These protocols must be tailored to the specific research question, the nature of the biological matrix, and the analytical instrumentation being used.

The validation of an analytical method is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jetir.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jetir.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. jetir.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). jetir.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jetir.org

For in vitro studies, such as cell culture experiments, the analytical method must be sensitive enough to detect the compound and its metabolites at low concentrations. For ex vivo studies, which may involve the analysis of tissues or organs, the protocol must include efficient extraction procedures to isolate the analyte from the complex matrix. nih.gov The stability of the analyte in the biological matrix under the conditions of sample collection, storage, and processing must also be thoroughly investigated. nih.gov

Example Validation Parameters for an HPLC Method for α-Lipoic Acid
ParameterFindingReference
Linearity Range15 µg/mL to 225 µg/mL jetir.org
Accuracy (% Recovery)99.8% to 101.61%
Precision (% RSD)< 2%
LOD1.64 µg/mL researchgate.net
LOQ5.49 µg/mL researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.